Benzoic acid, 4-cyano-, sodiuM salt Benzoic acid, 4-cyano-, sodiuM salt
Brand Name: Vulcanchem
CAS No.: 17264-66-3
VCID: VC0182222
InChI:
SMILES:
Molecular Formula: C8H4NNaO2
Molecular Weight: 169.11263

Benzoic acid, 4-cyano-, sodiuM salt

CAS No.: 17264-66-3

Cat. No.: VC0182222

Molecular Formula: C8H4NNaO2

Molecular Weight: 169.11263

* For research use only. Not for human or veterinary use.

Benzoic acid, 4-cyano-, sodiuM salt - 17264-66-3

Specification

CAS No. 17264-66-3
Molecular Formula C8H4NNaO2
Molecular Weight 169.11263

Introduction

Chemical Properties and Structure

Benzoic acid, 4-cyano-, sodium salt is the sodium salt of 4-cyanobenzoic acid. The parent acid (4-cyanobenzoic acid) has a molecular formula of C₈H₅NO₂, while the sodium salt has the formula C₈H₄NO₂Na. The compound features a benzoic acid structure with a cyano (-CN) group at the para position and the carboxylic acid proton replaced by sodium.

Based on the properties of 4-cyanobenzoic acid, we can extrapolate some properties of its sodium salt. The following table presents the known physical and chemical properties of 4-cyanobenzoic acid alongside estimated properties of its sodium salt:

Property4-Cyanobenzoic AcidBenzoic acid, 4-cyano-, sodium salt (estimated)
Molecular FormulaC₈H₅NO₂C₈H₄NO₂Na
Molecular Weight147.131 g/mol169.118 g/mol
Physical AppearanceCrystalline solidWhite to off-white crystalline powder
Melting Point219-221°C (dec.)Higher than parent acid due to ionic character
Boiling Point341.0±25.0°C at 760 mmHgDecomposes before boiling
Density1.3±0.1 g/cm³Likely higher than parent acid
Water SolubilityLowSignificantly higher than parent acid

The sodium salt exhibits enhanced water solubility compared to the parent acid due to its ionic nature, making it valuable for aqueous applications in chemical synthesis and coordination chemistry .

Structural Characteristics

The structure of benzoic acid, 4-cyano-, sodium salt features a planar aromatic ring with a cyano group positioned para to the carboxylate group. The carboxylate group (-COO⁻Na⁺) is typically nearly coplanar with the aromatic ring, with slight deviations possible depending on crystal packing forces. The dihedral angle between the carboxylate group and the benzene ring in related structures is typically between 5-10° .

Synthesis Methods

Production from 4-Hydroxyiminobenzoic Acid

One efficient method for preparing benzoic acid, 4-cyano-, sodium salt involves the synthesis of 4-cyanobenzoic acid followed by neutralization with sodium hydroxide or sodium carbonate. The 4-cyanobenzoic acid can be produced through chemical dehydration of 4-hydroxyiminobenzoic acid or its methyl ester .

The process involves:

  • Dissolving methyl 4-hydroxyiminobenzoate or 4-hydroxyiminobenzoic acid in an organic solvent

  • Adding a dehydrating agent to convert the hydroxyimino group to a cyano group

  • Separation and purification of the resulting 4-cyanobenzoic acid

  • Neutralization with a sodium base to form sodium 4-cyanobenzoate

This method provides an economical approach to producing high-purity 4-cyanobenzoic acid and its sodium salt through a simple chemical dehydration process .

Alternative Production Methods

Another potential source for 4-cyanobenzoic acid production is the distillation residue from dimethyl terephthalate (DMT) manufacturing processes. This approach represents a value-added strategy for utilizing industrial by-products to synthesize commercially useful compounds like benzoic acid, 4-cyano-, sodium salt .

Applications in Coordination Chemistry

Metal Complex Formation

Benzoic acid, 4-cyano-, sodium salt serves as an important ligand in coordination chemistry, particularly in the synthesis of metal complexes. Research has demonstrated its effectiveness in forming coordination compounds with various transition metals, including zinc(II) .

In a documented synthesis, sodium 4-cyanobenzoate was reacted with zinc sulfate heptahydrate (ZnSO₄·7H₂O) in the presence of nicotinamide to form a complex zinc compound. The reaction proceeded as follows:

ZnSO₄·7H₂O + 2 Sodium 4-cyanobenzoate + Nicotinamide → Zn(C₈H₄NO₂)(C₆H₆N₂O)(H₂O)₃

This reaction demonstrates the ability of the 4-cyanobenzoate anion to act both as a coordinating ligand and as a counter-anion in the same complex structure .

Coordination Modes

In metal complexes, the 4-cyanobenzoate ligand typically coordinates through the carboxylate group. The coordination mode observed in zinc complexes reveals that the carboxylate group of 4-cyanobenzoate can coordinate in a bidentate O,O′-mode, where both oxygen atoms of the carboxylate group bind to the metal center .

Crystal Structure and Supramolecular Interactions

Hydrogen Bonding Networks

The sodium salt of 4-cyanobenzoic acid, when incorporated into crystal structures, participates in extensive hydrogen bonding networks. In complexes containing this salt, various hydrogen bonding interactions have been observed:

  • N—H⋯O hydrogen bonds (involving the carboxylate oxygen atoms)

  • O—H⋯O hydrogen bonds (between water molecules and carboxylate oxygens)

  • O—H⋯N hydrogen bonds (water to nitrogen interactions)

  • C—H⋯O hydrogen bonds (weaker interactions involving aromatic C-H groups)

These hydrogen bonding interactions create complex three-dimensional networks within crystal structures, forming distinct ring motifs such as R₂²(12), R₃³(8), and R₃³(9) patterns. These patterns contribute significantly to crystal packing and stability .

π-π Interactions

Beyond hydrogen bonding, the aromatic rings of 4-cyanobenzoate ions engage in π-π stacking interactions. In studied crystal structures containing 4-cyanobenzoate, the centroid-to-centroid distances between stacked aromatic rings range from 3.791(1) to 3.882(1) Å. These interactions further stabilize the crystal structure and influence the three-dimensional arrangement of molecules .

The combination of hydrogen bonding and π-π interactions results in the formation of layers parallel to specific crystallographic planes, creating a highly ordered supramolecular architecture .

Research Applications

Coordination Chemistry Studies

Benzoic acid, 4-cyano-, sodium salt has proven valuable in coordination chemistry research, particularly for studying:

  • The coordination behavior of carboxylate ligands with electron-withdrawing substituents

  • The influence of cyano groups on metal-ligand interactions

  • The formation of supramolecular architectures through hydrogen bonding and π-π interactions

  • The structural diversity of transition metal complexes

Materials Science Applications

The ability of 4-cyanobenzoate-containing compounds to form ordered crystal structures with extensive intermolecular interactions suggests potential applications in materials science, particularly in:

  • The design of metal-organic frameworks (MOFs)

  • The development of materials with specific porosity and adsorption properties

  • The creation of materials with unique optical or electronic properties based on π-π interactions

  • The exploration of coordination polymers with tunable properties

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator